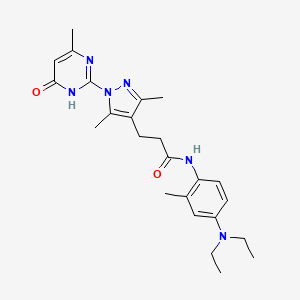
N-(4-(diethylamino)-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is of significant interest in chemical research due to its structural complexity and potential biological activities. Its synthesis and analysis involve advanced techniques in organic chemistry, highlighting its relevance in developing new materials or drugs.
Synthesis Analysis
The synthesis of related compounds involves intricate steps, including cyclization reactions, N-allylation, and N-propargyl alkylation, leading to various derivatives with potential biological activities. For example, Rahmouni et al. (2014) discuss the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the versatility of pyrazole derivatives in chemical synthesis (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, revealing details about their spatial arrangement and confirming their chemical identities. Kulai et al. (2016) described the structural characterization of a related coumarin-based compound, illustrating the importance of structural analysis in understanding compound properties (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including cycloadditions and rearrangements, leading to diverse derivatives with unique properties. Ledenyova et al. (2018) explored the unexpected reactions of pyrazolo[5,1-c][1,2,4]triazine derivatives with thiourea, highlighting the complex chemical behavior of these compounds (Ledenyova et al., 2018).
科学研究应用
Anticancer and Anti-inflammatory Activities
Research highlights the synthesis and biological evaluation of novel derivatives related to the specified compound, showcasing their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) outlines the creation of pyrazolopyrimidines derivatives demonstrating cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibitory activities, suggesting a structural foundation for developing new therapeutics (Rahmouni et al., 2016).
Antipsychotic Potential
Further investigations into derivatives of this chemical structure reveal their potential as antipsychotic agents. Wise et al. (1987) describe the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, marking a significant departure from traditional antipsychotic medications (Wise et al., 1987).
Chemical Synthesis and Reactivity
The compound's role in facilitating the synthesis of heterocyclic compounds is also noteworthy. Bulychev et al. (1984) explored the condensation reactions of related aminopyrazoles, resulting in the formation of novel pyrazolo[3,4-d]pyrimidines, indicating a versatile pathway for synthesizing complex heterocyclic systems with potential pharmacological applications (Bulychev et al., 1984).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics has been investigated for their insecticidal and antibacterial potential, as demonstrated by Deohate and Palaspagar (2020). This study underscores the importance of structural modification in enhancing biological activity, offering insights into the development of novel agrochemicals (Deohate & Palaspagar, 2020).
安全和危害
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
未来方向
This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions that it could undergo.
Please consult with a professional chemist or a reliable source for accurate information.
属性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-7-29(8-2)19-9-11-21(15(3)13-19)26-22(31)12-10-20-17(5)28-30(18(20)6)24-25-16(4)14-23(32)27-24/h9,11,13-14H,7-8,10,12H2,1-6H3,(H,26,31)(H,25,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPYVWJTYIATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135885941 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)
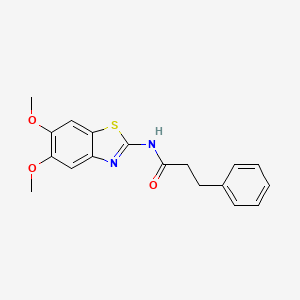

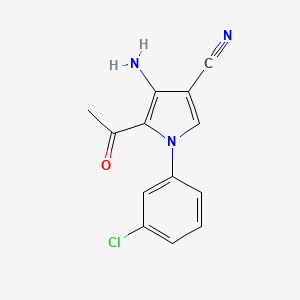
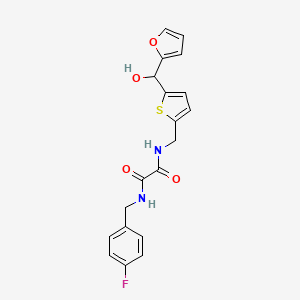
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
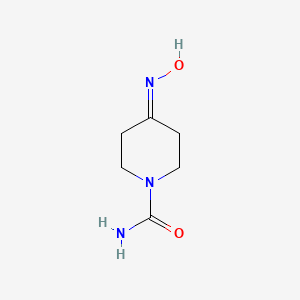
![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)
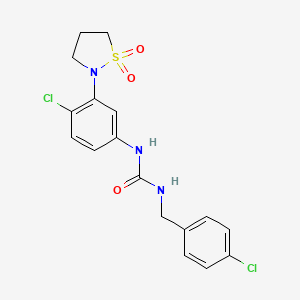

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
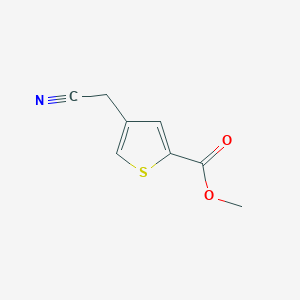
![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)